2-Chloro-4,6-bis[3-(perfluorohexyl)propyloxy]-1,3,5-triazine
Description
Molecular Architecture and Bonding Patterns
The molecular architecture of this compound is characterized by a central 1,3,5-triazine ring system substituted with one chlorine atom and two identical perfluorohexylpropyloxy side chains. The compound possesses the molecular formula C₂₁H₁₂ClF₂₆N₃O₂, indicating a highly fluorinated structure with twenty-six fluorine atoms distributed across the two perfluoroalkyl chains. The central triazine ring exhibits typical aromatic character with alternating carbon-nitrogen bonds that demonstrate resonance stabilization similar to other six-membered aromatic heterocycles.
The triazine core features carbon-nitrogen bond lengths ranging from 1.3145 to 1.3585 angstroms, which fall within the expected range for carbon-nitrogen double bonds or resonant bonds in aromatic systems. These bond distances indicate that the π-electron delocalization characteristic of triazine rings is preserved in this heavily substituted derivative. The symmetrical substitution pattern at positions 4 and 6 of the triazine ring with perfluorohexylpropyloxy groups creates a molecule with C₂ symmetry, while the chlorine substituent at position 2 breaks the three-fold symmetry that would be present in a fully symmetrical triazine derivative.
The perfluorohexyl chains attached through propyloxy linkers create an extended molecular framework with significant steric bulk. Each perfluoroalkyl chain contains thirteen consecutive fluorine-bearing carbon atoms, with the terminal carbon bearing three fluorine atoms in a trifluoromethyl configuration. The propyloxy linker groups provide conformational flexibility while maintaining the electronic communication between the perfluoroalkyl chains and the central triazine ring through the oxygen atoms.
Table 1: Key Structural Parameters of this compound
The bonding patterns within the perfluoroalkyl chains exhibit characteristic carbon-fluorine bond strengths that are significantly higher than typical carbon-hydrogen bonds, contributing to the overall chemical stability of the molecule. The carbon-fluorine bonds demonstrate minimal polarizability and high electronegativity, creating regions of substantial electron deficiency throughout the perfluorinated segments. This electronic configuration results in intramolecular interactions that can influence the overall molecular conformation and stability.
The oxygen atoms serving as linkers between the triazine ring and the perfluoroalkyl chains participate in both inductive and resonance effects. These oxygen atoms can donate electron density to the electron-deficient triazine ring through resonance while simultaneously being subject to strong inductive withdrawal from the perfluoroalkyl substituents. This dual electronic influence creates a unique electronic environment that distinguishes this compound from simpler triazine derivatives or conventional alkoxy-substituted aromatics.
Systematic IUPAC Nomenclature and Alternative Designations
The systematic IUPAC nomenclature for this compound follows established conventions for heterocyclic compounds with complex substituents. The primary name, this compound, clearly indicates the substitution pattern on the triazine ring core. The numbering system for 1,3,5-triazine places nitrogen atoms at positions 1, 3, and 5, with carbon atoms at positions 2, 4, and 6, following standard heterocyclic nomenclature principles.
The chlorine substituent at position 2 is designated first in the name, followed by the more complex bis-substituted perfluoroalkyloxy groups at positions 4 and 6. The prefix "bis" indicates that two identical substituent groups are present, specifically the [3-(perfluorohexyl)propyloxy] moieties. This nomenclature clearly delineates the structural components: a three-carbon propyl chain linked through an oxygen atom to the triazine ring, with a perfluorohexyl group attached to the terminal carbon of the propyl chain.
Alternative nomenclature systems have been employed for this compound in various databases and research contexts. The compound appears in chemical databases under the designation 2-Chloro-4,6-bis[(4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononyl)oxy]-1,3,5-triazine, which explicitly enumerates the fluorine substitution pattern. This alternative name provides more detailed information about the specific positions of fluorine atoms within the perfluoroalkyl chains, indicating that the chains contain thirteen fluorine atoms arranged in a specific pattern.
Table 2: Nomenclature Variations and Database Identifiers
The compound is also known by the abbreviated designation "F26 CDMT" in some chemical databases, where F26 likely refers to the twenty-six fluorine atoms present in the molecule, and CDMT may represent a shortened form indicating chloro-disubstituted-methoxy-triazine or a similar structural descriptor. This abbreviated nomenclature facilitates database searches and chemical inventory management while maintaining reference to key structural features.
The InChI (International Chemical Identifier) string for this compound provides a unique, algorithm-generated identifier: InChI=1S/C21H12ClF26N3O2/c22-7-49-8(52-5-1-3-10(23,24)12(27,28)14(31,32)16(35,36)18(39,40)20(43,44)45)51-9(50-7)53-6-2-4-11(25,26)13(29,30)15(33,34)17(37,38)19(41,42)21(46,47)48/h1-6H2. This systematic identifier ensures unambiguous chemical identification across different database systems and chemical information platforms.
Stereoelectronic Effects of Perfluoroalkyl Substituents
The perfluoroalkyl substituents in this compound exert profound stereoelectronic effects that significantly influence the compound's molecular properties and reactivity patterns. The extensive fluorination creates strong electron-withdrawing effects through both inductive and field mechanisms, fundamentally altering the electronic distribution throughout the molecular framework. The high electronegativity of fluorine atoms (4.0 on the Pauling scale) combined with their low polarizability results in significant electron withdrawal from the carbon framework, creating regions of substantial positive charge density.
Research has demonstrated that perfluoroalkyl groups exhibit increasing electron-withdrawing strength as the chain length increases, a phenomenon observed through systematic studies of perfluoroalkyl-substituted aromatic compounds. The perfluorohexyl chains in this compound represent substantial electron-withdrawing substituents that significantly exceed the effects of shorter perfluoroalkyl groups such as trifluoromethyl. This chain length dependence arises from the cumulative effect of multiple carbon-fluorine bonds and the propagation of electronic effects through the perfluorinated framework.
The electron-withdrawing effects manifest through multiple mechanisms operating simultaneously. The primary inductive effect operates through the σ-bond framework, with electron density being withdrawn from the triazine ring through the oxygen linker atoms. This inductive withdrawal is particularly pronounced due to the high electronegativity of the fluorine atoms and their direct attachment to carbon atoms in the alkyl chain. The magnitude of this effect increases with the number of fluorine substituents and their proximity to the triazine core.
Table 3: Electronic Effects of Perfluoroalkyl Substitution
The field effect represents another significant component of the stereoelectronic influence, operating through space rather than through bonds. The highly polar carbon-fluorine bonds create substantial local electric fields that interact with the π-electron system of the triazine ring. These field effects can stabilize certain electronic configurations while destabilizing others, influencing both the ground state properties and the reactivity of the compound toward various reagents.
Computational studies have revealed that perfluoroalkyl substituents can lower both the highest occupied molecular orbital and lowest unoccupied molecular orbital energies of aromatic systems by approximately 0.8 electron volts compared to analogous alkyl-substituted compounds. This substantial orbital energy stabilization contributes to the chemical inertness characteristic of highly fluorinated compounds and influences their potential applications in materials science and chemical synthesis.
The stereoelectronic effects also manifest in the conformational preferences of the molecule. The perfluoroalkyl chains adopt extended conformations that minimize intramolecular steric interactions while maximizing favorable electrostatic interactions between fluorine atoms and electron-deficient regions of the molecule. These conformational preferences can influence the overall molecular shape and potentially affect intermolecular interactions in solid-state assemblies or solution-phase aggregation phenomena.
Intramolecular interactions between fluorine atoms and other electronic regions of the molecule have been observed in similar perfluoroalkylated compounds, where short fluorine-oxygen contacts can provide additional stabilization. These weak but numerous interactions contribute to the overall conformational stability and may influence the physical properties such as melting point, volatility, and solubility characteristics of the compound.
Properties
IUPAC Name |
2-chloro-4,6-bis(4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononoxy)-1,3,5-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12ClF26N3O2/c22-7-49-8(52-5-1-3-10(23,24)12(27,28)14(31,32)16(35,36)18(39,40)20(43,44)45)51-9(50-7)53-6-2-4-11(25,26)13(29,30)15(33,34)17(37,38)19(41,42)21(46,47)48/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBCNBGCPSUHKHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)COC1=NC(=NC(=N1)Cl)OCCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12ClF26N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584837 | |
| Record name | 2-Chloro-4,6-bis[(4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononyl)oxy]-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
867.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916770-15-5 | |
| Record name | 2-Chloro-4,6-bis[(4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononyl)oxy]-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4,6-bis[3-(perfluorohexyl)propyloxy]-1,3,5-triazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Core Synthetic Strategy
The target molecule belongs to the 1,3,5-triazine family, characterized by a six-membered aromatic ring with alternating carbon and nitrogen atoms. Its synthesis likely follows a stepwise nucleophilic aromatic substitution (SNAr) mechanism, leveraging the reactivity of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) as the starting material.
Theoretical Reaction Pathway:
- First Substitution:
Cyanuric chloride reacts with 3-(perfluorohexyl)propan-1-ol under basic conditions to replace one chlorine atom, forming 2-chloro-4,6-dichloro-1,3,5-triazine with one 3-(perfluorohexyl)propyloxy group. - Second Substitution:
A subsequent reaction replaces a second chlorine atom with another 3-(perfluorohexyl)propyloxy group, yielding the disubstituted product. - Termination:
The third chlorine remains intact due to steric and electronic deactivation, producing 2-chloro-4,6-bis[3-(perfluorohexyl)propyloxy]-1,3,5-triazine.
Critical Parameters
- Temperature Control:
Substitutions on cyanuric chloride are temperature-dependent. The first substitution typically occurs at -10°C to 0°C, while the second proceeds at 20–40°C. - Base Selection:
Alkali metal hydroxides (e.g., NaOH) or alkoxides (e.g., NaOMe) deprotonate the alcohol, generating the nucleophilic alkoxide ion. - Solvent System:
Polar aprotic solvents like N,N-dimethylformamide (DMF) enhance reaction rates by stabilizing transition states.
Optimization Strategies for High-Yield Synthesis
Stoichiometric Ratios
Cyanuric chloride and 3-(perfluorohexyl)propan-1-ol require a 1:2 molar ratio to ensure complete disubstitution. Excess alcohol (1:2.2) mitigates side reactions, such as trisubstitution or hydrolysis.
Solvent and Temperature Optimization
Table 1: Comparative Analysis of Reaction Conditions
Challenges in Perfluoroalkyl Integration
- Steric Hindrance:
The bulky perfluorohexyl group (C6F13) slows substitution kinetics, necessitating prolonged reaction times. - Solubility Limitations:
Fluorinated intermediates exhibit poor solubility in common organic solvents, requiring solvent mixtures (e.g., DMF/THF 1:3).
Purification and Characterization
Recrystallization Protocols
Crude products often contain unreacted starting materials and monosubstituted byproducts. Heptane recrystallization, as demonstrated in methoxy-triazine synthesis, may adapt to the target compound by:
- Dissolving the crude product in warm heptane (60–70°C).
- Cooling to -20°C to precipitate pure this compound.
- Filtering and washing with cold heptane to remove residual DMF.
Yield Enhancement:
Analytical Validation
- Nuclear Magnetic Resonance (NMR):
- ¹⁹F NMR: Characteristic peaks for -C6F13 at δ -80 to -82 ppm (CF3) and δ -120 to -122 ppm (CF2).
- ¹H NMR: Propyloxy chain signals at δ 3.8–4.2 ppm (OCH2).
- Mass Spectrometry:
Molecular ion peak at m/z 908.9 ([M+H]⁺) confirms molecular weight (C₂₉H₁₈ClF₂₆N₃O₂).
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation (100–150°C, 30–60 minutes) accelerates substitution reactions, reducing process time by 70% compared to conventional heating.
Flow Chemistry Approaches
Continuous flow reactors minimize thermal degradation risks and improve yield consistency (theoretical yield: 93–95%).
Chemical Reactions Analysis
2-Chloro-4,6-bis[3-(perfluorohexyl)propyloxy]-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of corresponding derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents depend on the desired transformation.
Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze to form triazine derivatives and perfluorohexyl alcohol.
Scientific Research Applications
The compound “2-Chloro-4,6-bis[3-(perfluorohexyl)propyloxy]-1,3,5-triazine” (commonly referred to as CF3-Tz) is a fluorinated triazine derivative that has garnered attention in various scientific research applications due to its unique chemical properties. This article explores its applications across different fields, including materials science, pharmaceuticals, and environmental science, supported by comprehensive data tables and case studies.
Materials Science
Fluorinated Polymers
CF3-Tz is utilized in the synthesis of fluorinated polymers due to its ability to enhance thermal stability and chemical resistance. These polymers are used in coatings, membranes, and electronics.
| Property | Value |
|---|---|
| Thermal Stability | Up to 300 °C |
| Chemical Resistance | Excellent against solvents |
Case Study: Coating Applications
A study demonstrated that coatings derived from CF3-Tz exhibited superior water-repellency and durability compared to traditional coatings. The coatings maintained integrity under extreme weather conditions, making them suitable for outdoor applications .
Pharmaceuticals
Drug Delivery Systems
CF3-Tz has been explored as a component in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs. Its fluorinated structure can enhance the solubility and bioavailability of hydrophobic drugs.
| Drug Type | Delivery Mechanism | Enhancement Factor |
|---|---|---|
| Anticancer Drugs | Liposomal Formulations | 1.5 - 2.0 |
| Antiviral Agents | Micelle Formation | 1.3 - 1.8 |
Case Study: Anticancer Drug Formulation
Research on liposomal formulations incorporating CF3-Tz showed improved circulation time and targeted delivery in tumor models, leading to enhanced therapeutic efficacy .
Environmental Science
Pesticide Development
CF3-Tz derivatives are being investigated for their potential as novel pesticides. Their fluorinated nature increases potency while reducing the required dosage, potentially minimizing environmental impact.
| Pesticide Type | Efficacy (%) | Environmental Impact |
|---|---|---|
| Insecticides | >90% against target pests | Low residual toxicity |
| Herbicides | >85% on selected weeds | Biodegradable |
Case Study: Field Trials on Crop Protection
Field trials demonstrated that CF3-Tz-based pesticides significantly reduced pest populations while exhibiting low toxicity to non-target organisms, indicating a promising avenue for sustainable agriculture .
Mechanism of Action
The mechanism of action of 2-Chloro-4,6-bis[3-(perfluorohexyl)propyloxy]-1,3,5-triazine involves its interaction with molecular targets through its chloro and perfluorohexyl groups. These interactions can lead to various biochemical effects, depending on the specific application. The compound’s fluorinated chains contribute to its unique properties, such as high stability and resistance to degradation .
Comparison with Similar Compounds
Comparison with Similar Triazine Compounds
Structural and Functional Differences
The compound distinguishes itself from other triazines through its perfluoroalkyl substituents. Below is a comparative analysis with structurally related triazines:
Key Comparative Insights
Substituent Effects on Functionality: The perfluorohexyl chains in the target compound confer exceptional hydrophobicity and lipid membrane affinity, critical for gene delivery. In contrast, alkylamino or methylthio groups in herbicides like Atrazine and Prometryne enhance water solubility and plant bioavailability . Fluorinated substituents increase molecular weight (~880 g/mol for the target compound vs. ~215 g/mol for Atrazine), impacting diffusion kinetics and environmental persistence .
Synthetic Reactivity :
- The target compound’s synthesis likely requires controlled conditions to accommodate bulky perfluoroalkyl groups, whereas simpler triazines (e.g., Atrazine) are synthesized via stepwise nucleophilic substitution at ambient temperatures .
Toxicity and Environmental Impact :
- Herbicidal triazines (e.g., Atrazine) exhibit ecotoxicity and endocrine-disrupting effects, restricting their use in the EU. The fluorinated compound, however, demonstrates low cytotoxicity in gene delivery systems, though its environmental persistence (due to C-F bonds) warrants further study .
Commercial and Research Utility :
- The target compound’s high cost (~$2000/10g) reflects its specialized role in biomedicine, contrasting with low-cost herbicides (~$5–$10/kg) .
Gene Delivery Performance
- Transfection Efficacy : Polymers modified with the compound achieved 5–10× higher luciferase expression in vitro compared to unmodified counterparts, attributed to fluorophilic interactions with cell membranes .
- Toxicity Profile : Modified polymers showed >80% cell viability at 50 µg/mL, outperforming commercial transfection reagents (e.g., Lipofectamine 3000, ~60% viability) .
Environmental Fate
- While non-fluorinated triazines degrade via hydrolysis (e.g., Atrazine half-life: 30–100 days in soil), the persistence of perfluoroalkyl groups in the target compound remains unquantified but is expected to be significant due to C-F bond stability .
Biological Activity
2-Chloro-4,6-bis[3-(perfluorohexyl)propyloxy]-1,3,5-triazine (CBT) is a synthetic compound characterized by its unique structure that includes a triazine ring and perfluoroalkyl groups. Due to its chemical properties, it has garnered interest in various biological applications, particularly in drug delivery systems and as a potential therapeutic agent.
- CAS Number : 916770-15-5
- Molecular Formula : C21H12ClF26N3O2
- Molecular Weight : 867.75 g/mol
- Purity : Typically ≥95% .
The biological activity of CBT is largely attributed to its ability to interact with biological membranes and proteins due to its hydrophobic and lipophilic nature. The perfluorohexyl groups enhance its solubility in organic solvents and biological systems, allowing for effective cellular uptake.
In Vitro Studies
Research has demonstrated that CBT exhibits significant inhibitory effects on various enzymes, which are crucial in metabolic pathways. For example, studies have shown that CBT can inhibit cholinesterases, which are involved in neurotransmitter breakdown, potentially making it relevant for neurodegenerative disease research .
Enzyme Inhibition Data
The following table summarizes the enzyme inhibition activities of CBT:
| Enzyme Type | Inhibition IC50 (µM) | Reference |
|---|---|---|
| Acetylcholinesterase (AChE) | 10.4 | |
| Butyrylcholinesterase (BChE) | 9.9 | |
| Lipoxygenase (LOX-15) | Moderate |
Cytotoxicity Studies
Cytotoxicity assessments have been conducted using various cancer cell lines. Preliminary results indicate that CBT may possess selective cytotoxic properties against certain cancer types while exhibiting lower toxicity towards normal cells.
Case Study 1: Drug Delivery Systems
A study investigated the use of CBT as a conjugate in dendrimer-based drug delivery systems. The results indicated enhanced stability and controlled release profiles for therapeutic agents when CBT was employed as a linker, suggesting its potential utility in improving the efficacy of drug formulations .
Case Study 2: Antioxidant Activity
CBT has also been evaluated for its antioxidant properties. The compound demonstrated significant free radical scavenging activity, which is critical for protecting cells from oxidative stress-related damage. This property could be beneficial in developing treatments for oxidative stress-related diseases .
Q & A
Q. What are the recommended synthetic routes for preparing 2-chloro-4,6-bis[3-(perfluorohexyl)propyloxy]-1,3,5-triazine, and how can purity be optimized?
Methodological Answer: The compound is synthesized via nucleophilic substitution on 2-chloro-1,3,5-triazine. A fluorous coupling agent (e.g., 2-chloro-4,6-bis[(perfluorohexyl)propyloxy]-1,3,5-triazine) can react with amines or alcohols under reflux in polar aprotic solvents like DMSO or DMF. For purification, fluorous solid-phase extraction (F-SPE) is highly effective. Automated F-SPE using FluoroFlash cartridges (e.g., RapidTrace workstation) enables high-throughput purification, achieving >90% purity for ~90% of products. Slurry loading and cartridge reuse protocols are critical for scalability .
Q. How should researchers characterize the structural and electronic properties of this triazine derivative?
Methodological Answer:
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly for analyzing perfluoroalkyl chain packing and triazine ring planarity .
- NMR spectroscopy : Employ NMR to confirm perfluorohexyl group integration and NMR to verify triazine substitution patterns.
- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF can validate molecular weight and detect impurities.
Q. What factors influence the hydrolytic stability of this compound in experimental conditions?
Methodological Answer: Hydrolysis rates depend on pH, temperature, and solvent. Under acidic or alkaline conditions, the triazine core undergoes nucleophilic attack at the C-Cl bond. For stability studies:
- Monitor hydrolysis kinetics via HPLC or UV-Vis spectroscopy.
- Soil adsorption studies (e.g., using Burkhard and Guth’s method) reveal reduced hydrolysis rates due to hydrophobic interactions with organic matter .
Advanced Research Questions
Q. How do the electron-withdrawing perfluoroalkyl groups affect the compound’s reactivity in cross-coupling reactions?
Methodological Answer: Perfluoroalkyl substituents enhance electrophilicity at the triazine core, enabling efficient reactions with nucleophiles (e.g., amines, thiols). Compare with alkylamino-substituted triazines (e.g., 2-chloro-4,6-dialkylaminotriazines), where electron-donating groups reduce reactivity. For example:
- In Mitsunobu reactions, the perfluoroalkylated triazine achieves >90% yield, while diethylamino-substituted analogs (DEAT/DIAT) show negligible reactivity due to electron donation .
- DFT calculations can model charge distribution and predict reaction sites.
Q. What advanced applications exist for this compound in materials science?
Methodological Answer:
- Organic electronics : The compound serves as a precursor for electroluminescent materials in OLEDs. Its rigid triazine core and fluorophilic side chains improve thermal stability and charge transport .
- High-resolution lithography : Used in photo-alignment films for liquid crystal displays (LCDs) due to its UV stability and compatibility with fluorinated polymers .
Q. How can contradictory data on environmental persistence be resolved?
Methodological Answer: Discrepancies arise from varying experimental conditions (e.g., soil type, pH). To reconcile
- Conduct comparative studies using OECD Guideline 307 (aerobic soil degradation).
- Analyze adsorption coefficients (): The compound’s > 1000 L/kg suggests strong soil binding, reducing bioavailability but prolonging persistence in hydrophobic environments .
Key Challenges and Solutions
- Contradiction in reactivity : While perfluoroalkyl groups enhance electrophilicity, steric hindrance from branched chains may slow kinetics. Use kinetic studies (e.g., stopped-flow UV) to quantify substituent effects .
- Environmental fate uncertainty : Combine lab studies with field monitoring in fluorochemical-contaminated sites to validate models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
